molecular formula C10H14O2 B14466953 Deca-2,4,6-trienoic acid CAS No. 71697-02-4

Deca-2,4,6-trienoic acid

Cat. No.: B14466953
CAS No.: 71697-02-4
M. Wt: 166.22 g/mol
InChI Key: FELONIKRCJBDIO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Deca-2,4,6-trienoic acid can be synthesized through several methods. One common approach involves the extraction from natural sources, such as the latex of Euphorbia pulcherrima . The latex is suspended in a solution of magnesium chloride and extracted with petroleum ether. The residue is then dissolved in benzene and saponified with sodium hydroxide in methanol . After cooling and dilution with water, the nonsaponifiable compounds are extracted with petroleum ether. The saponification mixture is acidified, and the free fatty acids are extracted and methylated .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction and purification processes. The latex of Euphorbia pulcherrima is collected and processed using similar methods as described above, but on a larger scale to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

Deca-2,4,6-trienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Partially saturated fatty acids.

    Substitution: Halogenated fatty acids.

Scientific Research Applications

Deca-2,4,6-trienoic acid has several scientific research applications:

    Chemistry: Used as a model compound to study conjugated systems and their reactivity.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of deca-2,4,6-trienoic acid involves its interaction with various molecular targets and pathways. The conjugated double bonds allow it to participate in electron transfer reactions, which can affect cellular processes. Additionally, its structure enables it to interact with enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Octa-2,4-dienoic acid: Another conjugated fatty acid with two double bonds.

    Hexa-2,4-dienoic acid: A shorter-chain conjugated fatty acid with two double bonds.

    Dodeca-2,4,6,8-tetraenoic acid: A longer-chain conjugated fatty acid with four double bonds.

Uniqueness

Deca-2,4,6-trienoic acid is unique due to its specific arrangement of three conjugated double bonds, which imparts distinct chemical and physical properties. This makes it particularly valuable for research and industrial applications .

Properties

CAS No.

71697-02-4

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

deca-2,4,6-trienoic acid

InChI

InChI=1S/C10H14O2/c1-2-3-4-5-6-7-8-9-10(11)12/h4-9H,2-3H2,1H3,(H,11,12)

InChI Key

FELONIKRCJBDIO-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC=CC=CC(=O)O

Origin of Product

United States

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